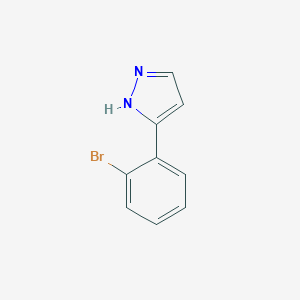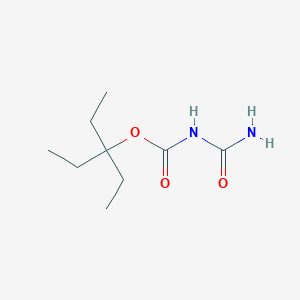
1,1-Diethylpropyl (aminocarbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethylpropyl (aminocarbonyl)carbamate, also known as DEPC, is a chemical compound that is commonly used as a reagent in biochemical research. It is a white crystalline powder that is soluble in water and has a molecular weight of 203.27 g/mol. DEPC is widely used in the synthesis of nucleic acids and proteins, as well as in the study of enzyme kinetics and protein structure.
Mechanism of Action
1,1-Diethylpropyl (aminocarbonyl)carbamate modifies RNA by reacting with the imidazole group of histidine residues, which are present in RNase enzymes. This modification inhibits the activity of RNase enzymes, thus preventing RNA degradation. This compound treatment can also modify proteins and enzymes by reacting with histidine residues, which can affect their function and structure.
Biochemical and physiological effects:
This compound treatment can have a range of effects on biochemical and physiological systems. In RNA studies, this compound treatment can prevent RNA degradation and improve the accuracy of RNA analysis. In protein studies, this compound treatment can modify the function and structure of proteins and enzymes, which can provide insights into their mechanisms of action.
Advantages and Limitations for Lab Experiments
The advantages of 1,1-Diethylpropyl (aminocarbonyl)carbamate treatment include its ability to selectively modify histidine residues in RNA, proteins, and enzymes, which can be useful for studying their function and structure. However, this compound treatment can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 1,1-Diethylpropyl (aminocarbonyl)carbamate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the study of protein-protein interactions and enzyme kinetics. Additionally, there is potential for the use of this compound in the development of new RNA-based therapies for diseases such as cancer and viral infections.
Synthesis Methods
1,1-Diethylpropyl (aminocarbonyl)carbamate can be synthesized by reacting diethylpropylamine with phosgene in the presence of a base such as triethylamine or pyridine. The resulting product is then treated with urea to form the carbamate group, yielding this compound.
Scientific Research Applications
1,1-Diethylpropyl (aminocarbonyl)carbamate is commonly used as a reagent in biochemical research to modify RNA and prevent RNase contamination. It is also used to modify proteins and enzymes in order to study their function and structure. This compound treatment can selectively modify histidine residues in proteins, which can be useful for studying enzyme kinetics and protein-protein interactions.
properties
CAS RN |
120613-84-5 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethylpentan-3-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-4-9(5-2,6-3)14-8(13)11-7(10)12/h4-6H2,1-3H3,(H3,10,11,12,13) |
InChI Key |
YTWWLMBASCAAMB-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)OC(=O)NC(=O)N |
Canonical SMILES |
CCC(CC)(CC)OC(=O)NC(=O)N |
synonyms |
3-Pentanol,3-ethyl-,allophanate(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



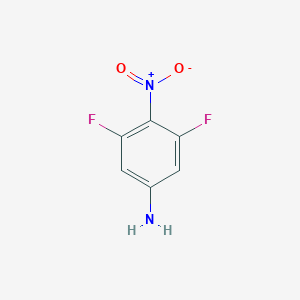
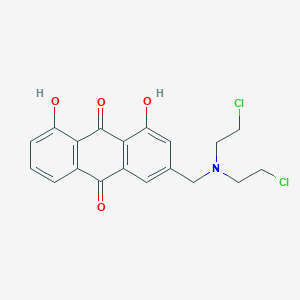
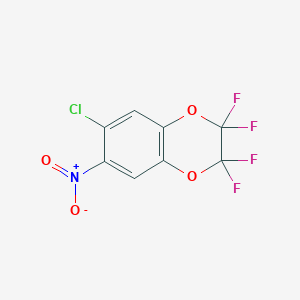
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)






